An In-Depth Technical Guide to 6-Methyl-3,6-diazabicyclo[3.1.1]heptane: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 6-Methyl-3,6-diazabicyclo[3.1.1]heptane: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane, a compelling heterocyclic compound that has garnered significant interest within the medicinal chemistry community. We will delve into its fundamental chemical properties, explore robust synthetic strategies, and detail its application as a valuable building block in the development of novel therapeutics, particularly as a constrained piperazine isostere. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this emerging scaffold.
Core Compound Identity and Physicochemical Properties
IUPAC Name: 6-methyl-3,6-diazabicyclo[3.1.1]heptane[1]
The structural architecture of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane is characterized by a rigid bicyclic system containing a four-membered ring fused to a six-membered ring, with nitrogen atoms at positions 3 and 6. The methyl group at the 6-position is a key feature influencing its chemical properties and biological activity.
Molecular Structure:
Caption: 2D representation of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | [1][2] |
| Molecular Weight | 112.17 g/mol | [1][2] |
| CAS Number | 1538734-96-1 | [2] |
| IUPAC Name | 6-methyl-3,6-diazabicyclo[3.1.1]heptane | [1] |
| SMILES | CN1C2CC1CNC2 | [1] |
| InChIKey | JOWAQVQRALBJGS-UHFFFAOYSA-N | [1] |
This rigidified diamine scaffold offers a unique three-dimensional profile that is increasingly sought after in drug design to improve properties such as metabolic stability, solubility, and target selectivity when replacing more flexible or planar motifs like piperazine.[3]
Synthesis and Characterization
While a specific, detailed, step-by-step synthesis for 6-Methyl-3,6-diazabicyclo[3.1.1]heptane is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of the parent 3,6-diazabicyclo[3.1.1]heptane scaffold and subsequent N-alkylation. The following proposed synthesis leverages a protected intermediate to ensure regioselective methylation.
Proposed Synthetic Workflow
The synthesis commences with the commercially available tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (6-Boc-3,6-diazabicyclo[3.1.1]heptane), a versatile starting material for the functionalization of this bicyclic system.[4]
Caption: Proposed synthetic workflow for 6-Methyl-3,6-diazabicyclo[3.1.1]heptane.
Detailed Experimental Protocol (Proposed)
Step 1: N-Methylation of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
-
To a solution of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (MeI, 1.5 eq) dropwise to the suspension.
-
The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-methyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.
Step 2: Boc Deprotection
-
Dissolve the purified tert-butyl 3-methyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 12, and extract with DCM (3 x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-Methyl-3,6-diazabicyclo[3.1.1]heptane. The product can also be isolated as its dihydrochloride salt by treating a solution of the free base in a suitable solvent with ethereal HCl.[5]
Characterization
The structural integrity and purity of the synthesized 6-Methyl-3,6-diazabicyclo[3.1.1]heptane should be confirmed by a suite of analytical techniques. While specific spectral data is not provided in the search results, the following are the expected analytical readouts:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the methyl group and the bicyclic core, with characteristic chemical shifts and coupling constants for the protons and carbons in the constrained ring system.
-
Mass Spectrometry (MS): Will verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Will determine the purity of the final product.
Applications in Drug Discovery and Medicinal Chemistry
The 3,6-diazabicyclo[3.1.1]heptane scaffold is a validated piperazine isostere, and its derivatives have shown significant promise as ligands for various receptors, including nicotinic acetylcholine receptors (nAChRs) and opioid receptors.[3][6] The rigid structure of this scaffold reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a specific receptor subtype.
Ligand for Nicotinic Acetylcholine Receptors (nAChRs)
Derivatives of 3,6-diazabicyclo[3.1.1]heptane have been synthesized and evaluated as potent and selective ligands for nAChRs.[6] These receptors are implicated in a variety of neurological disorders, and compounds that modulate their activity are of great interest for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and certain psychiatric disorders. The N-methyl group in 6-Methyl-3,6-diazabicyclo[3.1.1]heptane can play a crucial role in interacting with the receptor binding pocket.
Experimental Protocol: In Vitro Receptor Binding Assay (Representative)
This protocol describes a competitive binding assay to determine the affinity of a test compound, such as a derivative of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane, for a specific nAChR subtype expressed in a cell line.
Materials:
-
Cell membranes expressing the nAChR subtype of interest.
-
Radioligand with known affinity for the receptor (e.g., [³H]-epibatidine).
-
Test compound (e.g., a derivative of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane) at various concentrations.
-
Binding buffer.
-
Non-specific binding control (a high concentration of a known ligand, e.g., nicotine).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Workflow:
Caption: Workflow for an in vitro receptor binding assay.
Procedure:
-
In a 96-well plate, add the binding buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at varying concentrations.
-
For the determination of non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled, known ligand.
-
Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
The data is then analyzed using non-linear regression to determine the IC₅₀ of the test compound, from which the inhibition constant (Ki) can be calculated.
Safety, Handling, and Storage
As with all amine-containing compounds, appropriate safety precautions should be taken when handling 6-Methyl-3,6-diazabicyclo[3.1.1]heptane and its derivatives.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place.[2][5] It is recommended to store it under refrigeration (2-8 °C).[2]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[7] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[8]
Conclusion
6-Methyl-3,6-diazabicyclo[3.1.1]heptane represents a valuable and structurally unique building block for medicinal chemistry and drug discovery. Its rigid bicyclic framework offers a compelling alternative to traditional scaffolds like piperazine, providing a means to enhance the pharmacological properties of drug candidates. The synthetic accessibility of this compound, coupled with its potential for derivatization, opens up a vast chemical space for the development of novel therapeutics targeting a range of biological targets, most notably nicotinic acetylcholine receptors. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, intended to empower researchers to explore the full potential of this promising heterocyclic scaffold.
References
-
Govind, A. P., et al. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC. [Link]
-
ResearchGate. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. [Link]
-
Abraxis. Anatoxin-a Receptor-Binding Assay* (Microtiter Plate). [Link]
-
Laskowski, E. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
Missouri S&T. Chemical Safety. [Link]
-
PubChem. 6-Methyl-3,6-diazabicyclo[3.1.1]heptane. [Link]
-
PubMed. Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). [Link]
Sources
- 1. 6-Methyl-3,6-diazabicyclo[3.1.1]heptane | C6H12N2 | CID 21138917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Boc-3,6-diaza-bicyclo[3.1.1]heptane | 869494-16-6 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. diplomatacomercial.com [diplomatacomercial.com]
